9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purino[7,8-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a purine ring fused with a pyrimidine ring, along with various substituents that contribute to its unique chemical properties.
Properties
IUPAC Name |
9-(4-ethylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O2/c1-4-19-8-10-20(11-9-19)30-16-18(2)17-31-21-22(26-24(30)31)27(3)25(33)29(23(21)32)15-14-28-12-6-5-7-13-28/h8-11,18H,4-7,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXWPJHKJDGFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-ethylphenylamine with a suitable aldehyde can form an imine intermediate, which can then undergo cyclization with a purine derivative in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, 9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Medicine
In medicine, 9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is investigated for its pharmacological properties. Studies have shown that it may exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for further clinical research.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in areas such as catalysis, material science, and environmental chemistry.
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring system and are studied for their potential therapeutic applications.
Uniqueness
What sets 9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart is its specific substituents and the resulting unique chemical properties. These differences can lead to distinct biological activities and potential therapeutic benefits, making it a valuable compound for further research and development.
Biological Activity
The compound 9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS No. 844663-88-3) is a complex organic molecule with potential biological significance. This article explores its biological activity based on available research findings.
Structural Characteristics
The compound features a pyrimidine core fused with a purine structure and incorporates a piperidine moiety. Its unique structure allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 341.40 g/mol |
| IUPAC Name | 9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-pyrimido[1,2-g]purine-2,4-dione |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate the activity of phospholipases and other signaling pathways:
- Phospholipase Inhibition : The compound exhibits inhibitory effects on lysosomal phospholipase A2 (PLA2G15), which is crucial for maintaining lipid homeostasis in cells. Inhibition of PLA2G15 has been linked to drug-induced phospholipidosis and may serve as a predictive marker for drug toxicity .
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with various GPCRs involved in cellular signaling pathways. These interactions can influence processes such as inflammation and cell proliferation .
In Vitro Studies
In vitro assays have demonstrated that 9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-pyrimido[1,2-g]purine-2,4-dione exhibits significant biological activity:
- Cell Viability Assays : Studies indicate that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Activity : The compound has been shown to inhibit enzyme activities associated with inflammation and cancer progression.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Treatment : In a study involving human breast cancer cells (MCF-7), the compound demonstrated cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
- Neuroprotective Effects : Research exploring neuroprotective properties revealed that the compound could mitigate neuronal damage in models of oxidative stress by modulating antioxidant enzyme activities .
Comparative Analysis with Similar Compounds
The biological activity of 9-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-pyrimido[1,2-g]purine-2,4-dione can be compared with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Bilastine | Antihistamine | H₁ receptor antagonist |
| Cetirizine | Antihistamine | H₁ receptor antagonist |
| Amiodarone | Antiarrhythmic | Inhibits PLA2G15 |
These comparisons illustrate the unique properties of the target compound while also highlighting its potential therapeutic applications.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this pyrimido-purine derivative?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters such as temperature, time, and solvent polarity. For analogous compounds, yields are maximized by controlling reaction kinetics through stepwise heating (e.g., reflux conditions) and inert atmospheres to prevent oxidation . Multi-step protocols often involve nucleophilic substitution or cyclization reactions, with intermediates purified via column chromatography. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, as described for structurally similar pyridopyrimidine derivatives .
Basic: How is the structural confirmation of this compound achieved?
Methodological Answer:
Structural validation relies on complementary analytical techniques:
- NMR Spectroscopy : H and C NMR identify substituent positions and electronic environments (e.g., aromatic protons, ethyl/methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis provides precise bond angles and dihedral angles, critical for understanding conformational stability .
Advanced: How do substituents influence the compound’s structure-activity relationships (SAR)?
Methodological Answer:
Substituents like the 4-ethylphenyl group and piperidinylethyl chain modulate electronic properties (e.g., electron-donating/-withdrawing effects) and steric interactions. For example:
- The ethyl group enhances lipophilicity, potentially improving membrane permeability .
- The piperidine moiety may facilitate target binding via hydrogen bonding or cation-π interactions, as observed in related purine derivatives .
SAR studies should employ iterative synthesis paired with biological assays (e.g., enzyme inhibition) to correlate structural modifications with activity trends .
Advanced: What experimental strategies are used to elucidate the compound’s biological mechanism of action?
Methodological Answer:
Mechanistic studies often involve:
- Target Profiling : High-throughput screening against kinase or GPCR panels to identify primary targets .
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities .
- Cellular Models : Dose-response assays in disease-relevant cell lines (e.g., cancer, inflammation) assess functional outcomes like apoptosis or cytokine suppression .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., pH, cell type) or compound purity. Strategies include:
- Replication : Independent validation of results across labs using standardized protocols .
- Purity Controls : HPLC analysis (≥95% purity) to exclude confounding effects of impurities .
- Dose-Response Curves : Establish EC/IC values under consistent experimental conditions .
Advanced: What computational approaches complement experimental SAR studies?
Methodological Answer:
- Molecular Docking : Predict binding modes using software like AutoDock or Schrödinger Suite, leveraging crystallographic data from related targets .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate physicochemical descriptors (e.g., logP, polar surface area) with activity data .
- MD Simulations : Molecular dynamics (MD) assess conformational flexibility and stability in solvated systems .
Basic: What methods ensure purity and stability during storage?
Methodological Answer:
- Purity Assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) confirms homogeneity .
- Stability Testing : Accelerated degradation studies under varied conditions (light, humidity) identify degradation products via LC-MS .
- Storage : Lyophilization and storage at -20°C in amber vials minimize hydrolysis and photodegradation .
Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated preclinically?
Methodological Answer:
- Solubility : Shake-flask method in biorelevant media (e.g., PBS, simulated gastric fluid) .
- Permeability : Caco-2 cell monolayers or PAMPA assays predict intestinal absorption .
- Metabolic Stability : Liver microsome assays (human/rodent) quantify metabolic half-life (t) and identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
